molecular formula C8H10O2 B130011 2,3-Dimethylhydroquinone CAS No. 608-43-5

2,3-Dimethylhydroquinone

Cat. No. B130011
CAS RN: 608-43-5
M. Wt: 138.16 g/mol
InChI Key: BXJGUBZTZWCMEX-UHFFFAOYSA-N
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Description

2,3-Dimethylhydroquinone is a derivative of hydroquinone with methyl groups at the 2 and 3 positions. It is a compound of interest due to its electrochemical properties and its potential use in various organic syntheses.

Synthesis Analysis

The electrochemical oxidation of 2,3-dimethylhydroquinone has been explored in the presence of different nucleophiles, leading to the formation of various products. For instance, when reacted with 1,3-dicarbonyl compounds, it generates p-benzoquinone, which is then scavenged by nucleophiles to give related products through electrochemical mechanisms . Additionally, the synthesis of 5,7-dihydroxy-2,3-dimethyl-1,4-naphthoquinone and related compounds has been achieved, providing substrates for studying reactions with nucleophiles .

Molecular Structure Analysis

The crystal structure of 2,3-dimethyl-1,4-benzoquinone, a closely related compound, has been analyzed, providing insights into the bond lengths and overall molecular configuration . Moreover, the crystal structure of 2,5-dihydroxy-3,6-dimethyl-p-benzoquinone has been determined, revealing intermolecular hydrogen bonds that form chains along a specific axis .

Chemical Reactions Analysis

2,3-Dimethylhydroquinone participates in Michael addition reactions with β-diketones to form benzofuran derivatives . The reaction with 2-methyl-1,4-naphthaquinones in basic media leads to the formation of dehydro-dimers, which is analogous to the formation of bibenzyls from nitrotoluenes .

Physical and Chemical Properties Analysis

The electrochemical properties of 2,3-dimethylhydroquinone have been extensively studied. Its oxidation in the presence of nucleophiles has been investigated using cyclic voltammetry and controlled-potential coulometry, revealing its reactivity and the potential for synthesizing novel organic compounds . The crystal structures of related compounds have provided information on the molecular geometry and intermolecular interactions, which are crucial for understanding the physical properties of these quinones .

Scientific Research Applications

Electrochemical Oxidation and Synthesis

  • Electrochemical oxidation of 2,3-dimethylhydroquinone has been studied in various contexts. For instance, its oxidation in the presence of 1,3-dicarbonyl compounds leads to the electrochemical synthesis of products such as 5a, 9b, and 8c, providing an environmentally friendly method with high atomic economy (Hosseiny Davarani et al., 2006). Additionally, its oxidation in the presence of β-diketones facilitates the formation of benzofuran derivatives through Michael addition reactions (Makarem et al., 2009).

Synthesis of Phenazine and Thioether Derivatives

  • The electrochemical oxidation of 2,3-dimethylhydroquinone has been instrumental in the synthesis of phenazine derivatives, highlighting its role in Michael addition and imine condensation reactions (Davarani et al., 2008). Similarly, its electro-oxidation has been used for synthesizing thioether and benzofuran derivatives (Davarani et al., 2008).

Development of Polycyclic Benzofuran Derivatives

  • 2,3-Dimethylhydroquinone's role in the electro-organic synthesis of new benzofurans under mild conditions has been noted, particularly in the context of novel product development with high yields (Ameri et al., 2015).

Spectroscopic and Catalytic Studies

  • Spectroscopic studies of 2,3-dimethylhydroquinone have provided insights into its interaction with manganese in various solvents, revealing its potential in forming stable complexes and mixed-valence species (Hatzipanayioti et al., 1998). Additionally, its transformation to para-quinone using vanadium-containing heteropoly acids demonstrates its application in producing chemical agents (Rodikova et al., 2018).

Synthesis of Phenoxazine and Diphenoxazine Derivatives

  • The electrochemical method has been employed for synthesizing phenoxazine and diphenoxazine derivatives from 2,3-dimethylhydroquinone, showcasing its versatility in organic synthesis (Davarani et al., 2011).

Solid-State Reactivity and Crystal Structure Analysis

  • Studies on the solid-state reactivity and crystal structure of 2,3-dimethylhydroquinone have provided valuable information on its molecular behavior and potential applications in materials science (Pennington et al., 1986).

Synthesis and Analysis of Thymoquinone Derivatives

  • Research on the synthesis of thymoquinone derivatives from 2,3-dimethylhydroquinone, including their characterization and activity analysis through in-silico approaches, highlights its potential in pharmaceutical applications (Ulfa et al., 2017).

Safety And Hazards

2,3-Dimethylhydroquinone is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

2,3-Dimethylhydroquinone has been used in the development of energy-saving and user-friendly electronic displays . It has been shown to participate in a Michael addition reaction to form the corresponding benzofuran derivatives .

properties

IUPAC Name

2,3-dimethylbenzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H10O2/c1-5-6(2)8(10)4-3-7(5)9/h3-4,9-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXJGUBZTZWCMEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50870679
Record name 2,3-dimethylhydroquinone
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Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2,3-Dimethylhydroquinone

CAS RN

608-43-5, 1321-28-4
Record name 2,3-Dimethylhydroquinone
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Record name 1,4-Benzenediol, dimethyl-
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Record name 2,3-Dimethylhydroquinone
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Record name 1,4-Benzenediol, dimethyl-
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Record name 2,3-dimethylhydroquinone
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Record name Dimethylhydroquinone
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Record name 2,3-Dimethylhydroquinone
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Record name 2,3-DIMETHYLHYDROQUINONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
412
Citations
U Burner, G Krapfenbauer, PG Furtmüller… - Redox …, 2000 - Taylor & Francis
Myeloperoxidase is very susceptible to reducing radicals because the reduction potential of the ferric/ferrous redox couple is much higher compared with other peroxidases. …
Number of citations: 19 www.tandfonline.com
SS Hosseiny Davarani, D Nematollahi… - The Journal of …, 2006 - ACS Publications
The electrooxidation of 2,3-dimethylhydroquinone (1) has been studied in the presence of 2-phenyl-1,3-indandione (3a), 3-hydroxy-1H-phenalen-1-one (3b), and 2-chloro-5,5-dimethyl-…
Number of citations: 64 pubs.acs.org
PD Sullivan, JR Bolton - Journal of the American Chemical …, 1968 - ACS Publications
The electron spin resonance spectra (esr) of the 2, 3-, 2, 5-, and 2, 6-dimethylhydroquinone cations have been obtained by oxidation of the hydroquinonesboth in an AICI3-CH3NO2 …
Number of citations: 45 pubs.acs.org
S Makarem, AR Fakhari, AA Mohammadi - Monatshefte für Chemie …, 2009 - Springer
Electrochemical oxidation of 2,3-dimethylhydroquinone has been studied in the presence of β-diketones as nucleophiles in aqueous solution using cyclic voltammetry and controlled-…
Number of citations: 8 link.springer.com
H Werbin, D Creed, ET Strom - Journal of the American Chemical …, 1971 - ACS Publications
A number of photoproducts have been characterized from near-uv irradiation of plastoquinone-1 (1, n= 1) under several conditions. In benzene or isopropyl alcohol underoxygen the …
Number of citations: 2 pubs.acs.org
A Javier, D Li, J Cruz, E Binamira-Soriaga… - Dalton …, 2014 - pubs.rsc.org
Previous studies, based on thin-layer electrochemistry (TLE), in situ scanning tunneling microscopy (EC-STM), high-resolution electron energy loss spectroscopy (HREELS) and density …
Number of citations: 2 pubs.rsc.org
S Chouchane, JB Wooten, FJ Tewes… - Chemical research in …, 2006 - ACS Publications
Free radicals in cigarette smoke have attracted a great deal of attention because they are hypothesized to be responsible in part for several of the pathologies related to smoking. …
Number of citations: 38 pubs.acs.org
E Sathiyamoorthi, OS Faleye, JH Lee, J Lee - International Journal of Food …, 2023 - Elsevier
Gram-negative Vibrio parahaemolyticus is a halophilic human pathogen known to be the leading cause of food poisoning associated with consuming uncooked or undercooked seafood…
Number of citations: 3 www.sciencedirect.com
D Habibi, N Pakravan, D Nematollahi - Electrochemistry communications, 2014 - Elsevier
The electrochemical reduction of 1,2-bis(bromomethyl)benzene (2a) has been studied in the presence of 1,4-hydroquinone (1a) in an undivided cell in water/ethanol solution (40/60) by …
Number of citations: 19 www.sciencedirect.com
SSH Davarani, AR Fakhari, A Shaabani, H Ahmar… - Tetrahedron …, 2008 - Elsevier
Electrochemical oxidation of 2,3-dimethylhydroquinone 1 has been studied in the presence of o-phenylenediamines 3a–c as nucleophiles in aqueous solution, using cyclic voltammetry …
Number of citations: 27 www.sciencedirect.com

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